molecular formula C16H16O4 B3087264 2-Hydroxy-6-phenethyloxymethyl-benzoic acid CAS No. 1171924-70-1

2-Hydroxy-6-phenethyloxymethyl-benzoic acid

Cat. No.: B3087264
CAS No.: 1171924-70-1
M. Wt: 272.29 g/mol
InChI Key: UMSSXPZCCQXFLR-UHFFFAOYSA-N
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Description

2-Hydroxy-6-phenethyloxymethyl-benzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 2, a phenethyloxymethyl group at position 6, and a carboxylic acid moiety at position 1. The phenethyloxymethyl substituent introduces both lipophilic (aromatic phenethyl) and polar (ether oxygen) characteristics, making this compound distinct from simpler benzoic acid derivatives.

Properties

IUPAC Name

2-hydroxy-6-(2-phenylethoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-14-8-4-7-13(15(14)16(18)19)11-20-10-9-12-5-2-1-3-6-12/h1-8,17H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSSXPZCCQXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCC2=C(C(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237539
Record name 2-Hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171924-70-1
Record name 2-Hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171924-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-6-[(2-phenylethoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Hydroxy-6-phenethyloxymethyl-benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-6-phenethyloxymethyl-benzoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, benzylic bromination and benzylic oxidation are common reactions for compounds with benzylic carbons . These reactions often use reagents such as potassium permanganate (KMnO4) or chromium trioxide (H2CrO4) for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Synthesis and Intermediates
2-Hydroxy-6-phenethyloxymethyl-benzoic acid serves as a crucial building block in organic synthesis. It can be used as an intermediate for the production of more complex organic molecules. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for chemical transformations.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts hydroxyl to carbonyl or carboxylic acidKMnO4, CrO3
Reduction Reduces carboxylic acid to alcoholLiAlH4, NaBH4
Substitution Substitutes functional groups at the aromatic ringHalides, acids

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that structurally similar compounds exhibit promising biological activities. Studies have suggested that this compound may possess antimicrobial and anticancer properties.

Case Study: Anticancer Activity

In vitro studies have shown that related compounds demonstrate cytotoxic activity against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (μM)
Compound ACEM-13<1
Compound BU-937<1

These compounds often outperform established chemotherapeutics like doxorubicin in terms of efficacy.

Medical Applications

Potential Drug Candidate
Due to its structural similarities with other bioactive compounds, this compound is being explored as a potential drug candidate. Its ability to interact with biological targets such as enzymes and receptors positions it well for therapeutic development.

Table 2: Mechanism of Action Insights

Mechanism of ActionPossible Effects
Enzyme InhibitionModulation of enzyme activity (e.g., carbonic anhydrases)
Disruption of Cellular ProcessesPotential interference with cellular signaling pathways

Industrial Applications

Material Science and Coatings
In industrial settings, this compound is utilized in the development of new materials, coatings, and polymers. Its unique chemical properties allow for modifications that enhance material performance.

Future Research Directions

To fully understand the potential of this compound, future studies should focus on:

  • In vitro Screening: Assessing biological activity across a broader range of cell lines and pathogens.
  • Structure-Activity Relationship Studies: Synthesizing analogs to optimize efficacy and safety profiles.
  • Mechanism of Action Investigations: Utilizing advanced techniques like proteomics to elucidate interaction pathways.
  • In vivo Studies: Evaluating therapeutic effects in animal models to establish safety and efficacy.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-phenethyloxymethyl-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process may provide insights into the metabolic pathways and molecular targets involved in the action of this compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-Hydroxy-6-phenethyloxymethyl-benzoic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Features
This compound Phenethyloxymethyl (C₆H₅CH₂OCH₂) C₁₆H₁₆O₄ 272.29 Moderate in DMSO/DMF* Balanced lipophilicity-polarity
2-Hydroxy-6-methylbenzoic acid Methyl (CH₃) C₈H₈O₃ 152.15 Soluble in DMSO/DMF (5 mg/mL) Simple alkyl substituent
2-Hydroxy-6-pentadecylbenzoic acid Pentadecyl (C₁₅H₃₁) C₂₂H₃₄O₃ 378.51 Low (hydrophobic) High lipophilicity
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid Methoxy (OCH₃), Methoxymethyl (CH₂OCH₃) C₁₀H₁₂O₅ 212.20 Soluble in polar aprotic solvents Enhanced stability via methoxy groups
2-Methoxy-6-(trifluoromethyl)benzoic acid Methoxy (OCH₃), Trifluoromethyl (CF₃) C₉H₇F₃O₃ 220.15 Soluble in organic solvents Electron-withdrawing CF₃ group

*Predicted based on ether-containing analogs.

Key Observations:
  • Lipophilicity : The pentadecyl analog (C₁₅ chain) exhibits the highest hydrophobicity, while the trifluoromethyl derivative balances lipophilicity with polarity due to the CF₃ group .
  • Solubility : Methyl and methoxymethyl substituents improve solubility in polar solvents like DMSO, whereas bulky alkyl chains reduce it .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase acidity of the carboxylic acid moiety compared to electron-donating groups (e.g., OCH₃) .

Biological Activity

2-Hydroxy-6-phenethyloxymethyl-benzoic acid (commonly referred to as HPBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a phenethyloxymethyl substituent, which may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is C16H16O4C_{16}H_{16}O_4, and it features the following structural components:

  • Hydroxyl Group (-OH) : Contributes to the compound's acidity and potential for hydrogen bonding.
  • Phenethyloxymethyl Group : Enhances lipophilicity, potentially affecting membrane permeability and biological interactions.
PropertyValue
Molecular Weight272.30 g/mol
Melting Point120-124 °C
SolubilitySoluble in organic solvents
pKaApproximately 4.5

The biological activity of HPBA can be attributed to several mechanisms:

  • Antioxidant Activity : HPBA exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that HPBA can inhibit pro-inflammatory cytokines, contributing to its potential use in managing inflammatory conditions.
  • Antimicrobial Properties : HPBA has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

Case Studies

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of HPBA using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that HPBA exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity (p < 0.05) .
  • Anti-inflammatory Research :
    In vitro studies on macrophage cell lines treated with HPBA revealed a marked decrease in TNF-alpha production, suggesting its potential role in modulating inflammatory responses .
  • Antimicrobial Efficacy :
    A recent investigation tested HPBA against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones of 15 mm and 12 mm, respectively, indicating promising antimicrobial properties .

Table 2: Summary of Biological Activities

Activity TypeMethodologyObservations
AntioxidantDPPH AssaySignificant free radical scavenging
Anti-inflammatoryMacrophage Cell Line StudyReduced TNF-alpha production
AntimicrobialAgar Diffusion MethodInhibition zones against bacteria

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-6-phenethyloxymethyl-benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification and substitution reactions. For example, analogous compounds like 2-Ethyl-6-hydroxybenzoic acid are synthesized via esterification of salicylic acid derivatives with alcohols under acidic catalysis (e.g., concentrated H₂SO₄) . Optimization includes:
  • Catalyst screening : Test Bronsted vs. Lewis acids for yield improvement.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Use recrystallization (ethanol/water) or HPLC (C18 columns, acetonitrile/water mobile phase) for purity ≥98% .

Table 1 : Example Reaction Conditions for Analogous Benzoic Acid Derivatives

SubstrateCatalystTemp. (°C)Yield (%)Purity Method
Salicylic acid derivativeH₂SO₄7075HPLC
Halogenated precursorFeCl₃8068Recrystallization

Q. How should researchers handle solubility and stability challenges during experimental preparation?

  • Methodological Answer :
  • Solubility : Dissolve in polar aprotic solvents (DMSO, DMF) at 5 mg/mL, purged with inert gas (N₂/Ar) to prevent oxidation .
  • Storage : Store at -20°C in airtight containers; monitor stability via UV-Vis (λmax = 242–308 nm) over ≥4 years .
  • Handling : Use PPE (gloves, goggles) and work under fume hoods to avoid inhalation/contact, per SDS guidelines .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved for structural validation?

  • Methodological Answer :
  • Experimental NMR : Acquire ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and compare with predicted shifts (ACD/Labs or Gaussian DFT). For example, uses ACD/Labs Percepta for property prediction .
  • Contradiction Analysis : If aromatic protons deviate by >0.5 ppm:
  • Check substituent electronic effects (e.g., phenethyloxy groups alter ring electron density).
  • Use 2D NMR (HSQC, HMBC) to confirm coupling patterns and assign ambiguous peaks .

Table 2 : Example NMR Data Comparison for 2-Hydroxybenzoic Acid Derivatives

Compound¹H Shift (ppm) Exp.¹H Shift (ppm) Calc.Deviation
6-Methyl analog6.75 (d, J=8 Hz)6.800.05
Phenoxy analog7.20 (m)7.150.05

Q. What strategies minimize by-products during catalytic oxidation of intermediates?

  • Methodological Answer :
  • Oxidant selection : Compare H₂O₂, KMnO₄, and O₂ for selectivity. For example, H₂O₂ in acetic acid reduces over-oxidation of phenethyl groups .
  • Kinetic control : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and quench at 80% conversion.
  • By-product identification : Use LC-MS to detect side products (e.g., lactones from intramolecular esterification) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different studies?

  • Methodological Answer :
  • Purity verification : Re-analyze compound purity via HPLC and elemental analysis. Impurities >2% can skew bioassays .
  • Assay conditions : Compare solvent (DMSO vs. saline), concentration (µM vs. mM), and cell lines used. For example, antioxidant activity varies with ROS detection methods (e.g., DCFH-DA vs. ABTS) .
  • Computational validation : Use QSAR models to predict activity trends and identify outliers .

Safety and Compliance

Q. What are critical safety protocols for handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use explosion-proof fume hoods for volatile reagents (e.g., SOCl₂, used in acyl chloride formation) .
  • Spill management : Neutralize acids/bases with NaHCO₃ or citric acid, then absorb with vermiculite .
  • Waste disposal : Segregate halogenated waste (e.g., from chlorinated solvents) per EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-phenethyloxymethyl-benzoic acid
Reactant of Route 2
2-Hydroxy-6-phenethyloxymethyl-benzoic acid

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